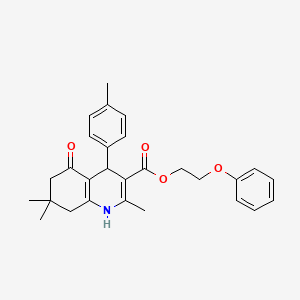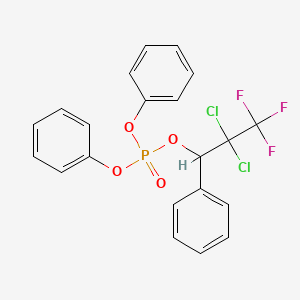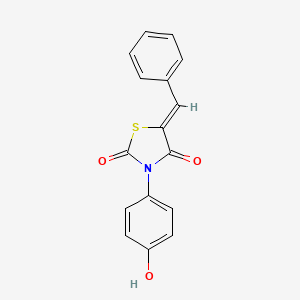![molecular formula C23H27NO6 B11690566 Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11690566.png)
Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo típicamente implica múltiples pasos. Un método común involucra la condensación de materiales de partida apropiados bajo condiciones controladas. Por ejemplo, la síntesis podría comenzar con la reacción de un derivado de metoxifenilo con un compuesto acetiloxi, seguido de pasos de ciclización y esterificación .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de catalizadores, temperaturas de reacción optimizadas y presiones, así como técnicas de purificación como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o introducir átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr la transformación deseada .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de quinona, mientras que la reducción podría producir un compuesto más saturado .
Aplicaciones Científicas De Investigación
El 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un precursor para compuestos bioactivos.
Industria: Se puede utilizar en la producción de productos químicos o materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos y vías celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de quinolina y ésteres con grupos acetiloxi y metoxilo. Algunos ejemplos incluyen:
- Acetato de 2,2-dimetil-3-[4-(acetiloxi)fenil]-4-etil-2H-1-benzopirano-7-ol
- (E)-4-(3-(3-(4-metoxifenil)acriloil)fenoxi)butil 2-hidroxi benzoato
Singularidad
Lo que diferencia al 4-[4-(Acetiloxi)-3-metoxifenil]-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es su combinación única de grupos funcionales, que confieren reactividad química específica y actividad biológica.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
methyl 4-(4-acetyloxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27NO6/c1-12-19(22(27)29-6)20(21-15(24-12)10-23(3,4)11-16(21)26)14-7-8-17(30-13(2)25)18(9-14)28-5/h7-9,20,24H,10-11H2,1-6H3 |
Clave InChI |
WJNSEFOSGMTATA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)

![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)

![(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690551.png)
![[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11690575.png)
